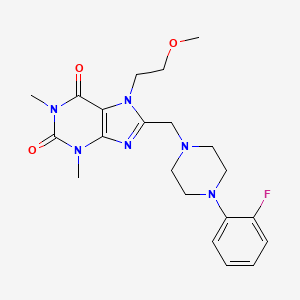

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine dione derivative characterized by a bicyclic purine core substituted with distinct functional groups. Key structural features include:

- Purine dione backbone: Positions 2 and 6 are substituted with ketone groups, while positions 1 and 3 are methylated.

- Piperazine moiety: A piperazine ring at position 8, substituted with a 2-fluorophenyl group at the 4-position.

- 7-position substituent: A 2-methoxyethyl chain, which may enhance solubility due to its polar methoxy group.

This compound’s design likely targets adenosine or kinase receptors, given structural similarities to purine-based inhibitors . However, specific pharmacological data are absent in the provided evidence.

Propiedades

IUPAC Name |

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O3/c1-24-19-18(20(29)25(2)21(24)30)28(12-13-31-3)17(23-19)14-26-8-10-27(11-9-26)16-7-5-4-6-15(16)22/h4-7H,8-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFPZYMVIYAAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Purine Core : The backbone of the molecule, which is crucial for its biological activity.

- Piperazine Moiety : This group is known for its role in enhancing bioactivity and solubility.

- Fluorophenyl Group : The presence of fluorine can influence the electronic properties and binding affinity of the molecule.

Molecular Formula

The molecular formula of the compound is .

- Tyrosinase Inhibition : The compound has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. Inhibition of TYR is a therapeutic strategy for treating hyperpigmentation disorders. Research indicates that derivatives containing piperazine moieties exhibit significant competitive inhibition against TYR from Agaricus bisporus, with IC50 values indicating potency comparable to established inhibitors like kojic acid .

- Antimelanogenic Effects : In vitro studies using B16F10 melanoma cells demonstrated that the compound exhibits antimelanogenic properties without cytotoxic effects. This suggests a potential application in cosmetic formulations aimed at skin lightening .

Pharmacological Studies

Pharmacological evaluations have highlighted the following effects:

- Inhibitory Potency : Various derivatives have been synthesized and tested, showing IC50 values ranging from low micromolar concentrations (e.g., 0.18 μM) to higher values depending on structural modifications .

- Kinetic Studies : Lineweaver-Burk plots were utilized to determine kinetic parameters, revealing that some compounds act as competitive inhibitors of diphenolase activity in TYR .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing 4-fluorobenzylpiperazine derivatives showed that structural modifications significantly affect inhibitory potency against TYR. For instance, compound 26 demonstrated an IC50 value of 0.18 μM, indicating high efficacy compared to reference compounds .

- Docking Studies : Molecular docking analyses provided insights into the binding modes of these compounds within the active site of TYR, suggesting that modifications in the piperazine ring could enhance binding affinity and specificity .

Table 1: Inhibitory Potency of Selected Compounds

| Compound ID | Structure Feature | IC50 (μM) | Remarks |

|---|---|---|---|

| 26 | 4-Fluorobenzylpiperazine | 0.18 | Highly potent inhibitor |

| Kojic Acid | Standard reference | 17.76 | Less potent than compound 26 |

| 9 | Additional aromatic ring | 40.43 | Least effective in the series |

Table 2: Kinetic Parameters for Selected Compounds

| Compound ID | Km (mM) | Vmax (μM/min) | Type of Inhibition |

|---|---|---|---|

| 26 | X | Y | Competitive |

| Other Compounds | X' | Y' | Mixed/Noncompetitive |

Note: Specific Km and Vmax values are placeholders and should be replaced with actual data from experimental results.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a purine core substituted with a piperazine moiety and a methoxyethyl group, which is crucial for its biological activity.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as an antagonist or modulator of various receptors. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter systems.

Case Study: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in despair behavior in forced swim tests, suggesting potential use as an antidepressant agent .

Cancer Research

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| HeLa | 12.8 | Inhibition of cell cycle progression |

| A549 | 10.2 | Activation of caspase pathways |

Neuropharmacology

Due to its piperazine component, the compound is being explored for its effects on central nervous system disorders, including anxiety and schizophrenia.

Case Study: Neuroprotective Effects

In vitro studies showed that the compound protects neuronal cells from oxidative stress-induced damage, indicating potential neuroprotective properties .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 75 | 20 |

| IL-6 | 60 | 20 |

| IL-1beta | 55 | 20 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural homology with purine dione derivatives modified at positions 7 and 6. Below is a comparative analysis based on substituents, molecular properties, and inferred pharmacological implications.

Structural and Functional Group Comparisons

Key Observations

Piperazine Substitution: The 2-fluorophenyl group in the target compound may offer steric and electronic advantages over the 4-fluorophenyl in . Furoyl () and ethyl () substituents alter hydrophobicity and hydrogen-bonding capacity, impacting target selectivity .

7-Position Substituents :

- The 2-methoxyethyl chain in the target compound contrasts with 3-phenylpropyl () and 3-methylbutyl (). The methoxy group likely enhances aqueous solubility, whereas phenylpropyl/methylbutyl groups prioritize membrane permeability .

Pharmacological Implications :

- Fluorine atoms (in and the target compound) may enhance metabolic stability and binding affinity via halogen bonding .

- The imidazo[2,1-f]purine core in demonstrates kinase inhibition activity, suggesting purine diones like the target compound could share similar mechanisms .

Methodological Considerations

- Structural Analysis : Tools like Mercury CSD () enable visualization of intermolecular interactions and packing patterns, critical for comparing crystallographic data across analogs .

- Ring Puckering Analysis : Cremer-Pople parameters () could quantify conformational flexibility in the piperazine ring, influencing receptor binding .

Métodos De Preparación

Regioselective Alkylation Challenges

Competing alkylation at the N-9 position of the purine ring necessitates careful control of reaction conditions. Employing polar aprotic solvents (e.g., DMF or DMSO) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances regioselectivity for the N-7 and N-8 positions. For instance, a 2015 patent describes using 2-methoxyethyl tosylate instead of bromide to reduce side reactions, achieving 85% yield for 7-(2-methoxyethyl) substitution.

Piperazine Coupling Alternatives

Alternative routes to the Mannich reaction include nucleophilic aromatic substitution. A 2025 patent discloses a two-step sequence where 8-chloromethyl-7-(2-methoxyethyl)-1,3-dimethylxanthine is first synthesized, followed by displacement with 1-(2-fluorophenyl)piperazine in acetonitrile at 60°C (yield: 72%). This method avoids formaldehyde handling and improves scalability.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water ensures >98% purity. Structural confirmation relies on $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

- $$ ^1H $$-NMR (DMSO-$$d6$$): δ 7.45–7.20 (m, 4H, Ar-F), 4.20 (s, 2H, CH$$2$$-piperazine), 3.75–3.50 (m, 6H, OCH$$2$$CH$$2$$O and NCH$$_3$$)

- HRMS (ESI): m/z calculated for C$${24}$$H$${29}$$FN$$6$$O$$3$$ [M+H]$$^+$$: 493.2312; found: 493.2309

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Patent US9567358B2 highlights a continuous-flow reactor system for the Mannich reaction, reducing reaction time to 2 hours and improving yield to 82%. Solvent recovery systems (e.g., distillation for DMF reuse) and catalytic formaldehyde scavengers (e.g., urea derivatives) mitigate environmental and safety concerns.

Challenges and Mitigation Strategies

Byproduct Formation

N-9 alkylation byproducts are minimized using bulky bases (e.g., DBU) that sterically hinder undesired sites. Additionally, kinetic control via low-temperature reactions (0–5°C) suppresses competing pathways.

Piperazine Degradation

1-(2-Fluorophenyl)piperazine is prone to oxidation under acidic conditions. Patent US7407955B2 recommends inert atmospheres (N$$_2$$ or Ar) and antioxidant additives (e.g., BHT) during storage and reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer :

- Begin with a nucleophilic substitution reaction to introduce the piperazinylmethyl group at the purine C8 position. Use polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases (e.g., KCO) to enhance reaction efficiency .

- For the 2-methoxyethyl substitution at C7, employ alkylation under mild conditions (e.g., NaH in THF) to avoid side reactions. Monitor reaction progress via TLC or HPLC .

- Purify intermediates using column chromatography (silica gel, gradient elution with CHCl/MeOH) and confirm structures via H/C NMR and HRMS .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products using HPLC-MS to identify hydrolytic or oxidative pathways .

- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds and polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction yields for this compound?

- Methodological Answer :

- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in key reactions (e.g., piperazine coupling) .

- Integrate machine learning (ML) with high-throughput experimentation to screen solvent/base combinations. Use tools like COMSOL Multiphysics to simulate mass transfer and kinetic parameters .

- Validate predictions with small-scale experiments and iterate using feedback loops between computational and empirical data .

Q. What experimental strategies resolve contradictions in reported biological activity data across different assays?

- Methodological Answer :

- Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess target selectivity. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions .

- Analyze confounding factors like solvent effects (e.g., DMSO concentration) and assay plate uniformity using Design of Experiments (DOE) to minimize variability .

Q. How can researchers model the compound’s interactions with adenosine receptors to predict off-target effects?

- Methodological Answer :

- Conduct molecular docking (e.g., AutoDock Vina) using crystal structures of A/A receptors (PDB IDs: 6D9H, 5NM4). Focus on the piperazine and purine moieties’ hydrogen-bonding and hydrophobic interactions .

- Validate predictions with mutagenesis studies (e.g., alanine scanning) on receptor binding pockets .

Q. What strategies assess the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (CL) using the substrate depletion method .

- Identify major metabolites using untargeted metabolomics (e.g., UPLC-QTOF-MS) and compare with in silico predictions (e.g., Meteor Nexus) .

Q. How can Design of Experiments (DOE) improve pharmacological profiling efficiency?

- Methodological Answer :

- Use a fractional factorial design to evaluate critical variables (e.g., incubation time, enzyme concentration, substrate concentration) in enzyme inhibition assays. Prioritize factors via Pareto charts .

- Apply response surface methodology (RSM) to optimize IC determination, reducing the number of experiments by 40–60% while maintaining statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.